![molecular formula C10H10N2O2 B12529167 2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various methods. One common approach involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and silica gel column chromatography are commonly used for purification .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents like DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies related to antimicrobial and antiviral activities.
Industry: The compound is explored for its antioxidant properties, which can be beneficial in various industrial applications
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and proteins, such as kinases, which play crucial roles in cellular processes. the exact mechanisms are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione: Another member of the pyrrolopyrazine family with similar biological activities.
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory properties.
Uniqueness
2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione stands out due to its unique combination of pyrrole and pyrazine rings, which contribute to its diverse biological activities.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene-2,8-dione |
InChI |
InChI=1S/C10H10N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1,3,5,8H,2,4,6H2 |
Clave InChI |
IFRYUIPYTCXRAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)N3C=CC=C3C(=O)N2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


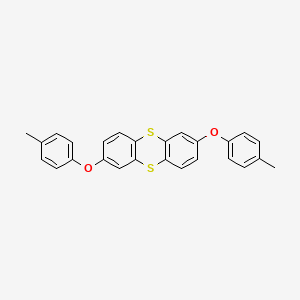
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
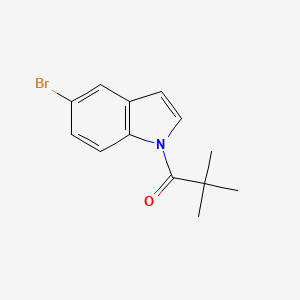
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)

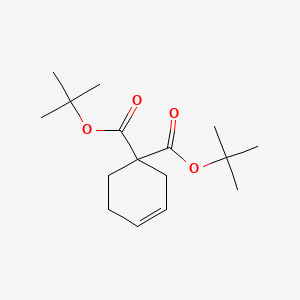

![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

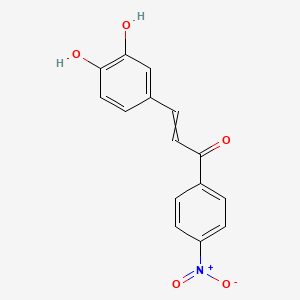
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
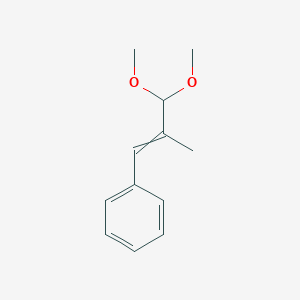
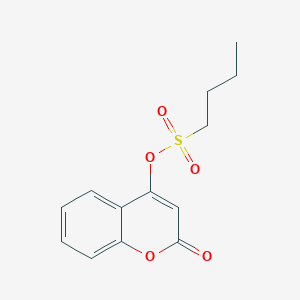
![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
